molecular formula C13H19FN4OS B3817609 5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one

5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one

Cat. No.: B3817609
M. Wt: 298.38 g/mol
InChI Key: NQYSTQZDMLQNQZ-UHFFFAOYSA-N
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Description

5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a thiomorpholine ring, and a pyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the thiomorpholine ring, followed by its attachment to a piperidine moiety. The final step involves the introduction of the fluorine atom and the formation of the pyrimidinone core under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one can be compared with other similar compounds, such as:

    2-(5-fluoro-2-methoxyphenyl)-2-[4-(thiomorpholin-4-yl)piperidin-1-yl]acetic acid: This compound shares a similar thiomorpholine and piperidine structure but differs in its functional groups and overall structure.

    Other fluorinated pyrimidinones: These compounds have similar core structures but may vary in their substituents and functional groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.

Properties

IUPAC Name

5-fluoro-2-(4-thiomorpholin-4-ylpiperidin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4OS/c14-11-9-15-13(16-12(11)19)18-3-1-10(2-4-18)17-5-7-20-8-6-17/h9-10H,1-8H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYSTQZDMLQNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)C3=NC=C(C(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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